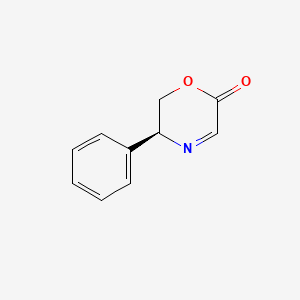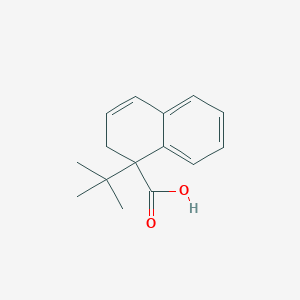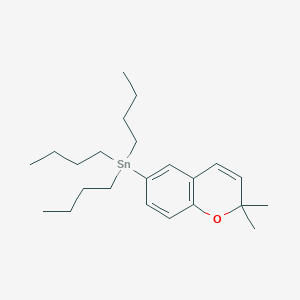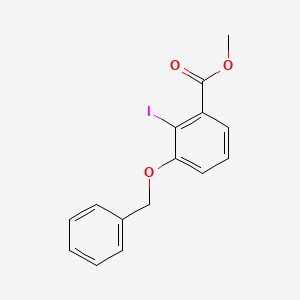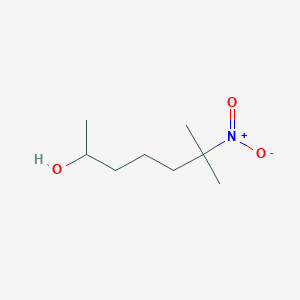
6-Methyl-6-nitroheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6-nitroheptan-2-ol is an organic compound with the molecular formula C7H15NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) on a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-nitroheptan-2-ol can be achieved through several methods. One common approach involves the nitration of 6-methylheptan-2-ol. The reaction typically uses a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature and concentration control, which is crucial for the safe handling of nitrating agents.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-nitroheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 6-methyl-6-nitroheptan-2-one or 6-methyl-6-nitroheptanal.
Reduction: Formation of 6-methyl-6-aminoheptan-2-ol.
Substitution: Formation of 6-methyl-6-nitroheptan-2-chloride or 6-methyl-6-nitroheptan-2-bromide.
Scientific Research Applications
6-Methyl-6-nitroheptan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and hydroxyl functional groups.
Medicine: Investigated for its potential use in drug development, particularly for its ability to undergo various chemical transformations.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-6-nitroheptan-2-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the compound’s reactivity and its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-6-nitroheptan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-Methyl-6-nitroheptanal: Similar structure but with an aldehyde group instead of a hydroxyl group.
6-Methyl-6-aminoheptan-2-ol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
6-Methyl-6-nitroheptan-2-ol is unique due to the presence of both a nitro and a hydroxyl group on the same molecule
Properties
CAS No. |
142991-77-3 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-methyl-6-nitroheptan-2-ol |
InChI |
InChI=1S/C8H17NO3/c1-7(10)5-4-6-8(2,3)9(11)12/h7,10H,4-6H2,1-3H3 |
InChI Key |
LIUSQTRCKMJXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)

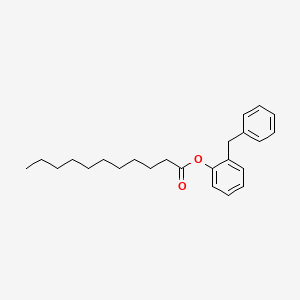
![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
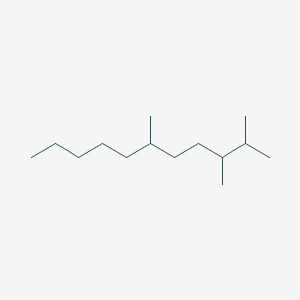
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)


